molecular formula C14H13ClN2O2S B2940353 2-(2-Chloropropanamido)-5-phenylthiophene-3-carboxamide CAS No. 1607265-60-0

2-(2-Chloropropanamido)-5-phenylthiophene-3-carboxamide

Cat. No.: B2940353
CAS No.: 1607265-60-0
M. Wt: 308.78
InChI Key: KLGANGXKPWDSKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloropropanamido)-5-phenylthiophene-3-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties. This compound is characterized by the presence of a chloropropanamido group and a phenyl group attached to the thiophene ring, making it a unique and potentially valuable molecule in various fields of research and industry.

Scientific Research Applications

2-(2-Chloropropanamido)-5-phenylthiophene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Safety and Hazards

The related compound “2-(2-Chloropropanamido)acetic acid” has a GHS07 pictogram, with hazard statements H302-H315-H319-H335 . Another related compound, “2-Chlorobutane”, is classified as a flammable liquid (Category 2), with hazard statement H225 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropropanamido)-5-phenylthiophene-3-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Chloropropanamido Group Addition: The chloropropanamido group can be introduced through a nucleophilic substitution reaction. This involves reacting the thiophene derivative with 2-chloropropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropropanamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the chloropropanamido group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines or thiols, base such as triethylamine, solvents like dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted amides or thiols.

Mechanism of Action

The mechanism of action of 2-(2-Chloropropanamido)-5-phenylthiophene-3-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

2-(2-Chloropropanamido)-5-phenylthiophene-3-carboxamide can be compared with other thiophene derivatives, such as:

    2-(2-Chloropropanamido)acetic acid: Similar in structure but lacks the phenyl group, making it less complex.

    2-(2-Chloropropanamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Contains a benzothiophene ring, which may confer different biological activities.

    4-(2-Chloropropanamido)-N-(2-methoxyphenyl)benzamide: Contains a methoxyphenyl group, which may affect its chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-chloropropanoylamino)-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S/c1-8(15)13(19)17-14-10(12(16)18)7-11(20-14)9-5-3-2-4-6-9/h2-8H,1H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGANGXKPWDSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(S1)C2=CC=CC=C2)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.